Sulfo-Cy5 diacid potassium

Water Solubility Bioconjugation Fluorescence Quenching

Sulfo-Cy5 diacid potassium (CAS 252255-40-6) is a sulfonated derivative of the pentamethine cyanine dye Cy5, belonging to the class of water-soluble, far-red/near-infrared (NIR) fluorescent probes. The compound features a reactive carboxylic acid moiety that enables custom activation and subsequent covalent conjugation to primary amine-containing biomolecules (e.g., proteins, peptides, amine-modified oligonucleotides).

Molecular Formula C37H45KN2O10S2
Molecular Weight 781.0 g/mol
Cat. No. B12361336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 diacid potassium
Molecular FormulaC37H45KN2O10S2
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]
InChIInChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1
InChIKeySYPLZDLIQRWUCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Diacid Potassium: A Water-Soluble, Non-Activated Near-Infrared Fluorescent Probe for Biomolecule Conjugation


Sulfo-Cy5 diacid potassium (CAS 252255-40-6) is a sulfonated derivative of the pentamethine cyanine dye Cy5, belonging to the class of water-soluble, far-red/near-infrared (NIR) fluorescent probes [1]. The compound features a reactive carboxylic acid moiety that enables custom activation and subsequent covalent conjugation to primary amine-containing biomolecules (e.g., proteins, peptides, amine-modified oligonucleotides) [2]. The key structural feature distinguishing it from its non-sulfonated analog is the presence of two sulfonate (-SO3-) groups on the indolenine rings, which confer high aqueous solubility (>10 mg/mL in water) and eliminate the need for organic co-solvents during aqueous-phase bioconjugation reactions .

Critical Performance Gaps: Why Sulfo-Cy5 Diacid Potassium Cannot Be Replaced by Non-Sulfonated Cy5 or Generic NIR Dyes


Simple substitution of Sulfo-Cy5 diacid potassium with its non-sulfonated Cy5 carboxylic acid analog is not scientifically equivalent and can lead to severe experimental artifacts. Non-sulfonated Cy5 exhibits extremely low aqueous solubility (≤0.25 mM, approximately 130 mg/L), necessitating the use of organic co-solvents (e.g., DMF, DMSO) for dissolution prior to aqueous dilution [1]. This practice can induce irreversible aggregation and precipitation upon dilution into aqueous buffers, causing significant fluorescence quenching and high nonspecific background . Furthermore, the hydrophobic nature of non-sulfonated Cy5 increases the risk of dye-dye stacking interactions and nonspecific hydrophobic binding to biomolecules, which compromises conjugate stability and labeling efficiency .

Quantitative Performance Differentiation of Sulfo-Cy5 Diacid Potassium Against Key Comparators


Aqueous Solubility: Eliminating Organic Co-Solvent Requirements and Aggregation Artifacts

Sulfo-Cy5 diacid potassium demonstrates aqueous solubility >10 mg/mL (approximately >12.8 mM) in pure water or physiological buffers [1], whereas its non-sulfonated counterpart, Cy5 carboxylic acid, exhibits very poor water solubility of 0.25 mM (130 mg/L) [2]. This >50-fold difference in aqueous solubility eliminates the need for organic co-solvents (e.g., DMF, DMSO) during bioconjugation reactions, a critical factor for preserving the native structure and activity of sensitive biomolecules .

Water Solubility Bioconjugation Fluorescence Quenching

Fluorescence Quantum Yield: Enhanced Brightness Through Reduced Aggregation-Induced Quenching

Sulfo-Cy5 diacid potassium exhibits a fluorescence quantum yield (Φ) of 0.27 in phosphate-buffered saline (PBS) [1], while the non-sulfonated Cy5 carboxylic acid analog displays a lower quantum yield of 0.20 . This 35% higher quantum yield in the sulfonated derivative is primarily attributed to reduced dye-dye stacking interactions (H-aggregation) in aqueous media due to the increased hydrophilicity and electrostatic repulsion conferred by the sulfonate groups .

Quantum Yield Fluorescence Brightness Photophysics

Biomolecule Labeling Efficiency: Eliminating Nonspecific Hydrophobic Adsorption

Sulfo-Cy5 dyes demonstrate superior labeling performance for proteins due to their negative charge and high water solubility, which minimizes nonspecific hydrophobic interactions with biomolecule surfaces [1]. In contrast, non-sulfonated Cy5 dyes are prone to hydrophobic aggregation and nonspecific adsorption to proteins, resulting in lower effective labeling efficiency and increased background fluorescence [2]. This class-level difference is consistently observed across multiple sulfonated versus non-sulfonated cyanine dye comparisons.

Protein Labeling Nonspecific Binding Conjugation Efficiency

Near-Infrared Spectral Window: Optimal Tissue Penetration and Low Autofluorescence

Sulfo-Cy5 diacid potassium operates in the far-red/NIR spectral region with excitation/emission maxima of approximately 646/664 nm [1]. This spectral window is superior to visible-range dyes like Cy3 (Ex/Em ~550/570 nm) for tissue imaging applications due to deeper light penetration and significantly lower biological autofluorescence [2]. The NIR spectral profile of Sulfo-Cy5 enables higher sensitivity detection in thick tissue sections and in vivo imaging scenarios compared to shorter-wavelength alternatives.

Near-Infrared Imaging Autofluorescence In Vivo Imaging

pH Insensitivity: Consistent Fluorescence Output Across Physiological pH Gradients

Sulfo-Cy5 diacid potassium exhibits fluorescence emission that is insensitive to pH changes across the range of 4 to 10 . This pH stability is a critical advantage over pH-sensitive dyes such as fluorescein derivatives (e.g., FITC), whose fluorescence is severely quenched in acidic environments (e.g., endosomes, lysosomes, pH < 6) [1]. The robust emission of Sulfo-Cy5 ensures reliable quantification of labeled biomolecules in subcellular compartments with varying pH.

pH Stability Fluorescence Robustness Endosomal Tracking

Molar Extinction Coefficient: High Absorptivity for Sensitive Detection

Sulfo-Cy5 diacid potassium possesses a high molar extinction coefficient (ε) of approximately 250,000 M⁻¹cm⁻¹ at its absorption maximum (646-648 nm) . This value is comparable to, or slightly exceeds, that of Alexa Fluor 647 (ε ≈ 239,000 M⁻¹cm⁻¹) and DyLight 649 (ε ≈ 250,000 M⁻¹cm⁻¹) . The high extinction coefficient ensures efficient light absorption, contributing to the dye's overall brightness (ε × Φ) and enabling sensitive detection in fluorescence-based assays.

Extinction Coefficient Detection Sensitivity Absorbance

Optimal Research and Industrial Use Cases for Sulfo-Cy5 Diacid Potassium Based on Verified Performance Attributes


Custom Synthesis of Activated Esters for Specialized Bioconjugation Chemistries

The non-activated carboxylic acid group of Sulfo-Cy5 diacid potassium enables researchers to prepare custom activated esters (e.g., TFP, STP, or sulfo-NHS esters) that may not be commercially available . This flexibility is crucial for developing novel bioconjugation strategies or when working with sensitive biomolecules that require mild coupling conditions. The water solubility of the starting material ensures that the activation chemistry can be performed in aqueous or mixed aqueous-organic solvent systems, preserving the integrity of the final product [1].

Fluorescence-Based Quantification in Multi-Well Plate Assays and High-Content Screening

The high brightness (ε × Φ ≈ 67,500 M⁻¹cm⁻¹ in PBS) and pH insensitivity of Sulfo-Cy5 diacid potassium conjugates make them ideal for quantitative fluorescence measurements in plate readers and high-content screening platforms . The consistent fluorescence output across a wide pH range (4-10) ensures that signal variations are due to changes in analyte concentration rather than environmental pH fluctuations, which is particularly important for assays involving cellular uptake, endosomal trafficking, or lysosomal degradation [1].

Fluorescent Labeling of Membrane Proteins and Live-Cell Surface Receptors

The high aqueous solubility and negative charge of Sulfo-Cy5 conjugates minimize nonspecific hydrophobic interactions with cell membranes and serum proteins . This property makes Sulfo-Cy5 diacid potassium-derived probes superior to non-sulfonated Cy5 analogs for live-cell surface labeling experiments, where high background staining and nonspecific internalization can obscure specific signals. The NIR emission also avoids overlap with cellular autofluorescence, enabling cleaner detection of cell surface targets [1].

In Vivo and Ex Vivo Near-Infrared Fluorescence Imaging of Tissues and Tumors

The far-red/NIR spectral profile (Ex/Em ~646/664 nm) of Sulfo-Cy5 enables deeper tissue penetration (>1 mm) and significantly lower background autofluorescence compared to visible-range dyes . This property has been exploited for in vivo tumor imaging, where Sulfo-Cy5-labeled targeting ligands (e.g., PSMA-binding peptides) have been used to visualize prostate cancer xenografts in mouse models [1]. The pH insensitivity of Sulfo-Cy5 also ensures reliable signal quantification in the acidic tumor microenvironment [2].

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